1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739787
InChI: InChI=1S/C7H12N2O2/c1-5(4-8)9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC17739787

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C7H12N2O2/c1-5(4-8)9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3
Standard InChI Key OANKAJBEADINJS-UHFFFAOYSA-N
Canonical SMILES CC(CN)N1C(=O)CCC1=O

Introduction

Chemical Identity and Molecular Structure

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione, reflects its pyrrolidine core (a five-membered saturated ring containing one nitrogen atom) substituted at the 1-position with a 1-aminopropan-2-yl group. The molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol for the free base form . When isolated as a hydrochloride salt, the formula becomes C₇H₁₃ClN₂O₂, with a molecular weight of 192.64 g/mol .

Structural Features

The compound’s structure combines a rigid pyrrolidine ring with two ketone groups at the 2- and 5-positions, creating a dione system. The 1-aminopropan-2-yl substituent introduces a chiral center at the second carbon of the propane chain, potentially leading to stereoisomerism. The amine group enhances solubility in aqueous media and provides a site for further functionalization through nucleophilic reactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula (Free Base)C₇H₁₂N₂O₂
Molecular Weight (Free Base)156.18 g/mol
Molecular Formula (Hydrochloride)C₇H₁₃ClN₂O₂
Molecular Weight (Hydrochloride)192.64 g/mol
Chiral Centers1 (at C2 of aminopropyl chain)

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols remain proprietary, general methods for analogous pyrrolidine diones suggest a multi-step approach:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or condensation reactions involving diketones and amines.

  • Substitution: Introduction of the aminopropyl group via alkylation or nucleophilic substitution at the pyrrolidine nitrogen .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .

Industrial-Scale Considerations

Large-scale production likely employs continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and minimize byproducts. Purification methods such as recrystallization or chromatography ensure high purity, critical for pharmaceutical intermediates .

Chemical Reactivity and Derivative Formation

Nucleophilic and Electrophilic Reactions

The amine group participates in Schiff base formation with carbonyl compounds, while the dione moiety undergoes Michael additions or reductions to yield hydroxylated derivatives. For example, sodium borohydride reduces the ketones to secondary alcohols, altering the compound’s polarity and hydrogen-bonding capacity .

Oxidation and Stability

Under oxidative conditions (e.g., KMnO₄), the dione system remains stable, but the aminopropyl chain may oxidize to form nitro or imine derivatives. Stability studies indicate that the hydrochloride salt is hygroscopic, requiring anhydrous storage conditions .

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProducts Formed
ReductionNaBH₄, MeOH2,5-Diol derivatives
AlkylationR-X, K₂CO₃N-Alkylated pyrrolidines
Acid-Catalyzed HydrolysisHCl, H₂ORing-opened carboxylic acids

Comparative Analysis with Structural Analogs

3-(4-Aminophenyl)pyrrolidine-2,5-dione

This analog substitutes the aminopropyl group with a 4-aminophenyl ring, increasing aromaticity and conjugation. The phenyl derivative exhibits a higher boiling point (465.8°C vs. ~300°C for the target compound) and enhanced UV absorption, making it suitable for spectroscopic applications .

1-(2-Aminopropyl)pyrrolidine-2,5-dione

Distinguished by the position of the amine group on the propane chain, this isomer shows altered solubility profiles. Computational studies suggest its lowered LogP value (−1.2 vs. −0.8 for the 1-aminopropan-2-yl derivative) impacts membrane permeability .

Table 3: Comparative Properties of Pyrrolidine Dione Derivatives

CompoundMolecular FormulaBoiling Point (°C)LogP
1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dioneC₇H₁₂N₂O₂~300 (est.)−0.8
3-(4-Aminophenyl)pyrrolidine-2,5-dioneC₁₀H₁₀N₂O₂465.8−1.0
1-(2-Aminopropyl)pyrrolidine-2,5-dioneC₇H₁₂N₂O₂290 (est.)−1.2

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